molecular formula C18H17Cl2NO2 B1360440 3',4'-Dichloro-2-morpholinomethyl benzophenone CAS No. 24088-69-5

3',4'-Dichloro-2-morpholinomethyl benzophenone

Cat. No.: B1360440
CAS No.: 24088-69-5
M. Wt: 350.2 g/mol
InChI Key: APTKQCHHRAHMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dichloro-2-morpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to the benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 3’,4’-Dichloro-2-morpholinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) workshop, ensuring high purity and quality of the final product.

Chemical Reactions Analysis

3’,4’-Dichloro-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3’,4’-Dichloro-2-morpholinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3’,4’-Dichloro-2-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    4-Hydroxybenzophenone: Known for its use in UV filters and sunscreens.

    2,4-Dihydroxybenzophenone: Used in the production of polymers and as a UV stabilizer.

    4-Methoxybenzophenone: Utilized in the synthesis of pharmaceuticals and as a fragrance ingredient.

The uniqueness of 3’,4’-Dichloro-2-morpholinomethyl benzophenone lies in its specific substitution pattern and the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTKQCHHRAHMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643560
Record name (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24088-69-5
Record name (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.